7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
7-(2-Methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS: 333769-02-1) is a substituted purine-dione derivative characterized by a 2-methoxyethyl group at position 7 and a 2-methylallylthio moiety at position 8. The purine-dione scaffold is a common pharmacophore in medicinal chemistry, often explored for its biological activities, including analgesic, anticancer, and enzyme inhibitory effects . The compound is listed as a commercial product by HANGZHOU JHECHEM CO LTD, indicating its relevance in chemical research .
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8(2)7-21-13-14-10-9(17(13)5-6-20-4)11(18)15-12(19)16(10)3/h1,5-7H2,2-4H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIHSBYEVSQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of Substituents: The functional groups, such as the 2-methoxyethyl, 3-methyl, and 2-methylallylthio groups, are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the substituent groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine analogs.
Scientific Research Applications
The compound 7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its applications, supported by comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
- CAS Number : Not specified in the search results.
Structure
The structure of the compound features a purine base with a methoxyethyl group and a thioether substituent, which contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The incorporation of thioether groups in purine derivatives often enhances their pharmacological properties.
Case Studies:
- Anticancer Activity : Research has indicated that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with structural similarities can inhibit tumor growth by interfering with nucleic acid metabolism .
- Antiviral Properties : Some derivatives of purines have been explored for antiviral applications, particularly against viruses like HIV and hepatitis. The thioether group may play a role in enhancing bioavailability and efficacy .
Biochemical Research
The compound's structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.
Case Studies:
- Enzyme Inhibition : Purine derivatives are known to inhibit enzymes such as adenosine deaminase, which is crucial in regulating adenosine levels in tissues. This inhibition can lead to increased adenosine concentrations, influencing various physiological processes .
- Receptor Modulation : The potential of this compound to act as a modulator for purinergic receptors has been explored, which could lead to new therapeutic strategies for diseases involving these receptors .
Agricultural Applications
Research into the use of purine derivatives as plant growth regulators has shown promise. The unique structure of this compound may influence plant metabolism and growth patterns.
Case Studies:
- Growth Promotion : Studies indicate that certain purine derivatives can enhance root development and overall plant vigor when applied at specific concentrations . This application could be vital in sustainable agriculture practices.
Table 1: Comparison of Biological Activities of Purine Derivatives
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Cancer Cell Lines | |
| Compound B | Antiviral | HIV | |
| Compound C | Enzyme Inhibition | Adenosine Deaminase | |
| Compound D | Growth Regulation | Plant Metabolism |
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Thioether vs. Oxygen-Based Substituents
- Main Compound: The 2-methylallylthio group at position 8 introduces a sulfur atom with moderate steric bulk. Thioethers are known to enhance lipophilicity and metabolic stability compared to oxygen-based substituents.
- Comparison with Oxygen Derivatives :
- Compound 3j (1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-purine-dione) : Replacing sulfur with a pyridinyloxy group abolishes central nervous system (CNS) activity while retaining analgesic effects .
- Compound 22a (8-((1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-yl)methoxy)-purine-dione) : The triazolylmethoxy substituent increases polarity (m.p. 164–166°C) due to hydrogen-bonding capacity, contrasting with the lower polarity of the thioether in the main compound .
Alkylthio vs. Arylthio Substituents
- Compound M4 (8-(Thioacetic acid)-purine-dione) : The thioacetic acid group introduces a carboxylic acid functionality, drastically altering solubility (aqueous solubility >50 mg/mL) and enabling ionic interactions in biological systems .
Substituent Effects at Position 7
- Main Compound : The 2-methoxyethyl group balances hydrophilicity and steric effects, favoring moderate solubility (predicted logP ~2.5).
- Comparison with Other Position 7 Modifications :
- Compound BH58204 (7-(2-Methoxyethyl)-8-phenethylpiperazinyl-purine-dione) : A piperazinyl group at position 8 introduces basicity (pKa ~8.5), enabling pH-dependent solubility and receptor binding .
- Compound 16 (7-Benzyl-purine-dione) : A benzyl group increases aromatic interactions but reduces solubility (logP ~3.8), highlighting the trade-off between hydrophobicity and activity .
Physicochemical and Spectral Comparisons
*Calculated based on molecular formula C₁₃H₁₈N₄O₃S.
Biological Activity
The compound 7-(2-methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a purine ring structure with specific substituents that influence its biological interactions. The molecular formula is , with a molecular weight of approximately 293.37 g/mol.
Key Structural Features:
- Purine Backbone: Essential for nucleic acid synthesis.
- Methoxyethyl Group: Enhances solubility and bioavailability.
- Thioether Substituent: May contribute to unique biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within cells, which is crucial for preventing cellular damage and various diseases.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. For example, it has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory conditions.
Anticancer Properties
The anticancer potential of purine derivatives is well-documented. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Further research is essential to elucidate the specific mechanisms involved.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in nucleotide metabolism.
- Receptor Interaction: Binding affinity studies suggest it interacts with specific receptors, potentially modulating signaling pathways.
- Gene Expression Modulation: It may influence the expression of genes related to oxidative stress and inflammation.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various purine derivatives, including our compound. Using DPPH and ABTS assays, it was found that the compound significantly reduced oxidative stress markers in cultured cells compared to controls.
Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments demonstrated that treatment with this compound led to a marked decrease in IL-6 production in macrophages stimulated with LPS (lipopolysaccharide), highlighting its anti-inflammatory potential.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 1,3-Dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-1H-purine | Methyl groups at different positions | Enhanced binding affinity to certain receptors |
| 8-Amino-3-methyl-7-(2-methylallyl)-1H-purine | Amino group instead of thioether | Potentially different anticancer effects |
| 8-Bromo-3-methyl-1H-purine | Bromo substituent | Increased reactivity and potential for halogenation reactions |
Q & A
Basic: What are the key structural features of this compound, and how do they influence physicochemical properties?
The compound features a xanthine core (purine-2,6-dione) with three critical substituents:
- 7-position : A 2-methoxyethyl group enhances solubility and modulates interactions with hydrophobic enzyme pockets.
- 8-position : A (2-methylallyl)thio group introduces steric bulk and sulfur-based reactivity, influencing binding kinetics.
- 3-position : Methylation reduces metabolic degradation compared to unmethylated analogs.
These modifications increase lipophilicity (logP ~1.8–2.2) and bioavailability compared to simpler xanthines like theophylline .
Basic: What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
Core Formation : Alkylation of xanthine derivatives (e.g., 3,7-dimethylxanthine) with 2-methoxyethyl halides under basic conditions (K₂CO₃/DMF, 60°C, 6h) .
8-Substitution : Nucleophilic displacement of a halogen (e.g., Cl) at the 8-position using sodium (2-methylallyl)thiolate (NaSMe analogs, 100°C, 3h in DMF) .
Purification : Column chromatography (silica gel, PE:EA = 2:1) or recrystallization (EtOH/MeOH) yields >95% purity .
Basic: Which spectroscopic methods confirm structural identity and purity?
- ¹H/¹³C NMR : Key signals include methyl singlets (δ 3.30–3.95 ppm for N-CH₃), methoxyethyl protons (δ 3.50–4.10 ppm), and thioether-linked allyl protons (δ 2.70–3.20 ppm) .
- IR : Peaks at ~1690–1650 cm⁻¹ (C=O stretch) and 750–650 cm⁻¹ (C-S stretch) .
- HRMS : Exact mass confirmation (e.g., m/z 381.07826 [M+H]⁺) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Position 7 : Replace 2-methoxyethyl with longer alkyl chains (e.g., hexyl) to enhance membrane permeability .
- Position 8 : Test thioether vs. sulfonyl groups to balance reactivity and stability .
- Position 3 : Compare methyl vs. ethyl for metabolic stability using liver microsome assays .
- In Silico Modeling : Use ChemAxon’s Chemicalize.org to predict logP, pKa, and target binding .
Advanced: How to resolve contradictions in reported biological activities (e.g., antiarrhythmic vs. cytotoxic effects)?
- Assay Standardization : Validate in vitro models (e.g., patch-clamp for ion channel effects vs. MTT for cytotoxicity) .
- Purity Analysis : Use HPLC (C18 column, MeCN/H₂O gradient) to exclude impurities >98% .
- Dose-Response Curves : Compare EC₅₀ values across studies to identify threshold effects .
Advanced: What computational strategies predict target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (A₁/A₂A) or phosphodiesterases .
- MD Simulations : Analyze stability of the thioether-Mg²⁺ interaction in enzyme active sites (e.g., PDE5) over 100 ns trajectories .
- QSAR Models : Train models on analogs (e.g., 8-substituted theophyllines) to predict IC₅₀ against inflammatory targets .
Basic: What are the primary research applications of this compound?
- Cardiovascular Research : Prophylactic antiarrhythmic activity in ischemia-reperfusion models .
- Oncology : Apoptosis induction in leukemia cell lines (e.g., K562) via adenosine receptor antagonism .
- Virology : Inhibition of viral polymerases (e.g., HCV NS5B) in enzyme assays .
Advanced: How to optimize reaction yields for large-scale synthesis?
- Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps (yield increase from 16% to 43%) .
- Microwave Assistance : Reduce reaction time for 8-substitution from 3h to 30min at 120°C .
Advanced: What analytical challenges arise in characterizing sulfur-containing analogs?
- Oxidation Artifacts : Monitor sulfoxide/sulfone formation via LC-MS during storage (use argon atmosphere) .
- Spectral Overlap : Differentiate thioether (δ 2.70–3.20 ppm) and methoxy (δ 3.30–3.50 ppm) protons using 2D NMR (HSQC) .
Advanced: How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
